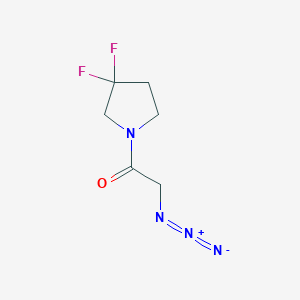
4-Methyl-6-morpholinopyrimidine-2-carboxylic acid
Overview
Description
“4-Methyl-6-morpholinopyrimidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1557920-92-9 . It has a molecular weight of 209.2 and its IUPAC name is 4-morpholinopyrimidine-2-carboxylic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11N3O3/c13-9(14)8-10-2-1-7(11-8)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 209.2 . The IUPAC name for this compound is 4-morpholinopyrimidine-2-carboxylic acid .Scientific Research Applications
Anticancer Potential
A series of 4-methyl-6-morpholinopyrimidine derivatives have been synthesized and investigated for their anticancer activity against various human cancer cell lines. Compounds within this series demonstrated potent anticancer activity, particularly compounds 4c and 5h, which exhibited significant inhibitory effects on cancer cell proliferation by inducing apoptosis. This effect was attributed to the generation of reactive oxygen species (ROS) and subsequent cellular apoptosis markers, suggesting the potential of these derivatives in cancer therapy (Gaonkar et al., 2018).
Chemical Transformations
Research has also explored the chemical transformations involving heterocyclic halogeno compounds, where 4-chloro derivatives of 2-piperidino- and 2-morpholinopyrimidine are converted to their respective 4-methyl-s-triazines through reactions with potassium amide in liquid ammonia. This study highlights the reactivity and potential intermediate formation in the synthesis of heterocyclic compounds, offering insights into the synthetic utility of morpholinopyrimidine derivatives (Plas et al., 2010).
Novel Heterocyclic Compounds
Another area of research focuses on the preparation and biological screening of novel heterocyclic compounds derived from morpholinopyrimidine. This includes the synthesis of various compounds with potential antimicrobial activities, showcasing the versatility of 4-methyl-6-morpholinopyrimidine derivatives as scaffolds for developing new therapeutic agents (Shah et al., 2019).
Metal Complexes
Studies on the coordination chemistry of morpholinopyrimidines have yielded metal complexes with significant structural interest. Nickel(II) and cobalt(II) complexes of 2,4-diaminothieno[2,3-d]-pyrimidines, including those derived from 4-methyl-6-morpholinopyrimidine, have been synthesized. These complexes were characterized by their pseudotetrahedral structures, providing insights into the coordination capabilities and potential applications of these derivatives in material science and catalysis (Tsiveriotis et al., 1994).
Future Directions
While specific future directions for “4-Methyl-6-morpholinopyrimidine-2-carboxylic acid” are not mentioned in the available resources, it’s worth noting that pyrimidines and their derivatives are being explored for their potential as anticancer agents . This suggests that “this compound” and similar compounds could have potential applications in medical and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid is the mammalian target of rapamycin (mTOR). mTOR is a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
Mode of Action
this compound interacts with its target, mTOR, by binding to the ATP binding pocket of the protein. This interaction inhibits the function of mTOR, leading to changes in the cellular processes that mTOR regulates .
Biochemical Pathways
The inhibition of mTOR by this compound affects several biochemical pathways. Most notably, it leads to the generation of reactive oxygen species (ROS) and the induction of cellular apoptosis. This is evidenced by an increase in hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential and degradation of nuclear DNA .
Result of Action
The result of the action of this compound is the prevention of cancer cell proliferation. By inducing apoptosis, or programmed cell death, this compound can effectively stop the growth of cancer cells .
properties
IUPAC Name |
4-methyl-6-morpholin-4-ylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7-6-8(12-9(11-7)10(14)15)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGHXWGQAARMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



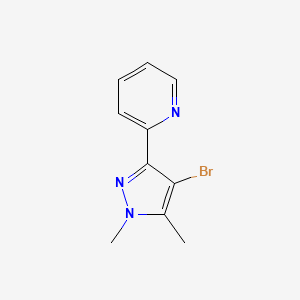
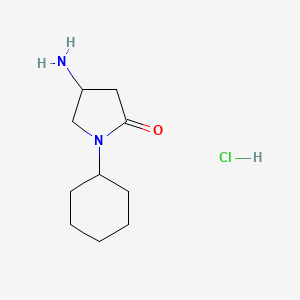
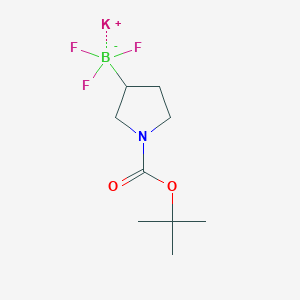
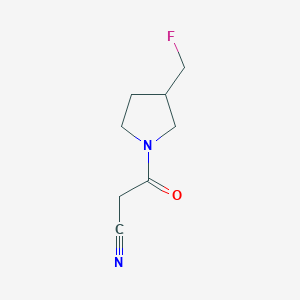

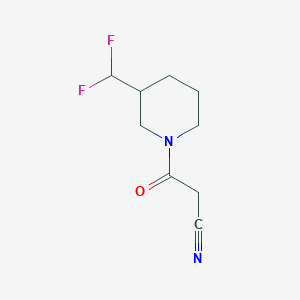

![3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1489191.png)

